molecular formula C22H23ClFN5O2 B12414410 Flt3-IN-15

Flt3-IN-15

Cat. No.: B12414410
M. Wt: 443.9 g/mol
InChI Key: FYOZPHRPSXFBMH-PQAWYCKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flt3-IN-15 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound has shown significant promise in preclinical studies for its ability to selectively target and inhibit FLT3, thereby impeding the proliferation of leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flt3-IN-15 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Flt3-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Flt3-IN-15 has a wide range of applications in scientific research:

Mechanism of Action

Flt3-IN-15 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively induces apoptosis in leukemic cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flt3-IN-15 stands out due to its high selectivity and potency against FLT3 mutations, particularly the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C22H23ClFN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;hydrochloride

InChI

InChI=1S/C22H22FN5O2.ClH/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28;/h1-6,13,24,26,29H,7-12H2;1H/b27-20+;

InChI Key

FYOZPHRPSXFBMH-PQAWYCKWSA-N

Isomeric SMILES

C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl

Canonical SMILES

C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl

Origin of Product

United States

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